An analogue of Aceclofenac
Diclofenac Methyl Ester
CAS No.: 15307-78-5
Cat. No.: VC21333359
Molecular Formula: C15H13Cl2NO2
Molecular Weight: 310.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 15307-78-5 |
---|---|
Molecular Formula | C15H13Cl2NO2 |
Molecular Weight | 310.2 g/mol |
IUPAC Name | methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
Standard InChI | InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 |
Standard InChI Key | VETACGBDFVVKGZ-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES | COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Appearance | Solid powder |
Chemical Properties and Structure
Chemical Identity
Diclofenac Methyl Ester is identified by its systematic IUPAC name: methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate. This compound is characterized by the molecular formula C15H13Cl2NO2 with a precise molecular weight of 310.18 g/mol . In chemical databases, it is assigned the CAS registry number 15307-78-5, which serves as its unique identifier .
The compound is known by several synonyms in the scientific literature, including:
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Methyl [2-(2,6-dichloroanilino)phenyl]acetate
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Diclofenac, methyl ester
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Aceclofenac Impurity B
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Methyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate
For computational and database purposes, the compound can be represented by its InChI identifier: InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3, and its InChIKey: VETACGBDFVVKGZ-UHFFFAOYSA-N .
Structural Characteristics
Diclofenac Methyl Ester possesses a distinctive chemical structure characterized by two aromatic rings connected through a secondary amine linkage. One phenyl ring contains two chlorine atoms at positions 2 and 6, creating a 2,6-dichlorophenyl moiety. The second phenyl ring is substituted with an acetate methyl ester group at the ortho position relative to the amine linkage .
The compound's structural features include:
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A 2,6-dichlorophenyl group
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A secondary amine (NH) connecting the two aromatic rings
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A phenylacetic acid methyl ester group
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A planar conformation of the aromatic rings with some rotational freedom around the single bonds
The presence of the two chlorine atoms contributes to the compound's lipophilicity, while the ester group enhances its solubility in organic solvents compared to the parent diclofenac acid. The structure also contains a relatively acidic NH proton due to the electron-withdrawing effects of the aromatic rings and the chlorine substituents .
Physical Properties
Thermodynamic Properties
Diclofenac Methyl Ester exhibits specific thermodynamic properties that are crucial for understanding its behavior in various chemical processes and formulations. These properties, determined through experimental measurements and computational methods, are summarized in Table 1.
Table 1: Thermodynamic Properties of Diclofenac Methyl Ester
Property | Value | Unit | Method |
---|---|---|---|
Gibbs Free Energy (Gf) | 102.96 | kJ/mol | Joback Method |
Enthalpy of Formation (Hf) | -137.09 | kJ/mol | Joback Method |
Enthalpy of Fusion (Hfus) | 37.80 | kJ/mol | Joback Method |
Enthalpy of Vaporization (Hvap) | 79.88 | kJ/mol | Joback Method |
Critical Temperature (Tc) | 1054.21 | K | Joback Method |
Critical Pressure (Pc) | 2365.67 | kPa | Joback Method |
Critical Volume (Vc) | 0.817 | m³/kmol | Joback Method |
Boiling Point (Tb) | 812.22 | K | Joback Method |
Flash Point (Tf) | 533.87 | K | Joback Method |
These thermodynamic parameters provide valuable insights into the compound's stability, phase transitions, and energy relationships, which are essential considerations for formulation development and processing conditions .
Other Physical Constants
Beyond thermodynamic properties, Diclofenac Methyl Ester is characterized by several additional physical constants that influence its behavior in biological systems and various solvents. These properties are presented in Table 2.
Table 2: Additional Physical Properties of Diclofenac Methyl Ester
Property | Value | Unit | Method |
---|---|---|---|
Melting Point | 101-102 | °C | Experimental |
Log Water Solubility (log10ws) | -4.73 | - | Crippen Method |
Octanol-Water Partition Coefficient (logP) | 4.453 | - | Crippen Method |
McGowan Volume | 216.590 | ml/mol | McGowan Method |
Ring Polarizability (rinpol) | 2200.00 | - | NIST Webbook |
The melting point range of 101-102°C was experimentally determined during synthesis verification, indicating the compound's high purity . The relatively high logP value of 4.453 suggests significant lipophilicity, which has implications for its membrane permeability and biological distribution . The negative log water solubility (-4.73) confirms its poor water solubility, which is expected given its structure with two chlorine atoms and an ester group .
Synthesis Methods
Condensation Reaction Approach
A notable method for synthesizing Diclofenac Methyl Ester involves a condensation reaction between methyl o-bromophenylacetate and 2,6-dichloroaniline. This approach represents an improvement over traditional methods that use diclofenac as the starting material, offering advantages in terms of raw material toxicity, cost, and environmental impact .
The condensation reaction proceeds under the following conditions:
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Reaction temperature: 100-200°C (optimally 100-150°C)
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Reaction time: 20-50 hours (optimally 20-40 hours)
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Catalyst: Copper catalyst (e.g., cuprous iodide)
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Base: Alkaline compounds such as anhydrous potassium carbonate (preferred), sodium hydroxide, potassium hydroxide, anhydrous sodium carbonate, or potassium phosphate
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Solvent: Organic solvent (e.g., xylene)
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Molar ratio of methyl o-bromophenylacetate to base: 1:2-4 (optimally 1:2-3 for potassium carbonate)
This synthesis method offers several advantages compared to previous approaches:
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Lower toxicity of raw materials
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Reduced cost (methyl o-bromophenylacetate price: 465 yuan/25g vs. diclofenac price: 940 yuan/25g, as of November 2017)
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Fewer corrosive waste products
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Less stringent reaction conditions
Purification Process
Following the condensation reaction, a specific purification process is employed to obtain high-purity Diclofenac Methyl Ester:
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Addition of activated carbon to the reaction mixture
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Hot filtration to remove impurities
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Concentration of the filtrate under reduced pressure to obtain a residue
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Dissolution of the residue in methanol
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Cooling crystallization in an ice-water bath
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Secondary filtration to collect the crystallized product
This purification method is effective due to the relative ease of separating Diclofenac Methyl Ester from other reaction components and intermediates, requiring only a single recrystallization step with methanol to achieve high purity .
Applications and Significance
Diclofenac Methyl Ester has several significant applications in pharmaceutical research and development. As a derivative of diclofenac, it serves as:
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An intermediate in the synthesis of modified diclofenac compounds and related analgesics
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A reference standard in analytical chemistry for identifying and quantifying impurities in diclofenac formulations
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A compound of interest for structure-activity relationship studies investigating the effect of esterification on pharmacological properties
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A precursor in prodrug development strategies, where the ester group can potentially be hydrolyzed in vivo to release the active diclofenac moiety
The compound is specifically noted as "Aceclofenac Impurity B" in the European Pharmacopoeia, highlighting its relevance in pharmaceutical quality control and regulatory compliance . The development of efficient synthesis methods for this compound, as described in recent patent literature, underscores its ongoing industrial importance .
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